5-Bromo-7-chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine is a complex heterocyclic compound with the molecular formula . This compound features multiple halogen substituents and a sulfonyl group, contributing to its unique chemical properties and potential applications in medicinal chemistry and biological research. It is classified as a pyrrolo[2,3-c]pyridine derivative, which is significant in the development of kinase inhibitors and other pharmaceutical agents.
The synthesis of 5-Bromo-7-chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine typically involves several key steps:
The detailed synthetic route may involve:
These methods ensure high yields and purity of the final product, which is crucial for its application in further chemical reactions and biological studies .
The molecular structure of 5-Bromo-7-chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine features a fused ring system characteristic of pyrrolopyridines. The presence of three different halogens (bromine, chlorine, iodine) introduces significant steric and electronic effects that can influence its reactivity and interaction with biological targets.
Key structural data includes:
5-Bromo-7-chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine can undergo various chemical transformations:
Common reagents used in these reactions include sodium azide for substitutions and hydrogen peroxide for oxidation processes. Hydrolysis typically utilizes hydrochloric acid or sodium hydroxide to facilitate the reaction .
The mechanism of action for 5-Bromo-7-chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine primarily involves its interaction with specific enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of their activity. This interaction can disrupt various biochemical pathways, making it a valuable compound in pharmacological research aimed at developing new therapeutic agents targeting kinases and other proteins involved in disease processes .
The compound is characterized by:
Key chemical properties include:
Relevant data on solubility and stability should be referenced from product specifications or experimental studies .
5-Bromo-7-chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine has several significant applications in scientific research:
This multifaceted compound exemplifies the intersection of synthetic chemistry and biological research, highlighting its potential in developing novel therapeutic agents.
The synthesis of 5-bromo-7-chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine (CAS: 1305324-83-7) demands precise sequential halogenation to achieve regioselectivity. The core strategy involves constructing the pyrrolopyridine scaffold followed by site-specific halogen introductions:
Table 1: Halogenation Sequence Impact on Yield
Halogenation Order | Final Step Yield | Overall Yield | Key Challenge |
---|---|---|---|
Br/Cl pre-cyclization → I post-cyclization | 75–82% | 41–48% | Purification of polyhalogenated intermediates |
Sequential post-cyclization halogenation | 60–68% | 28–35% | Regiocontrol in presence of existing halogens |
One-pot tandem halogenation | 55–62% | 25–30% | Side reactions due to halogen scrambling |
Protection-deprotection strategies are critical when halogens exhibit orthogonal reactivity. For example, bromine may tolerate Suzuki couplings under specific conditions where iodine participates selectively [6] [8].
Electrophilic Methods:
Transition Metal Catalysis:
Table 2: Halogenation Method Comparison
Method | Target Position | Conditions | Yield | Limitations |
---|---|---|---|---|
Electrophilic (NIS) | C3 | DMF, 25°C, 2h | 92–95% | Over-iodination at high temps |
Pd/Cu-catalyzed exchange | C3 (from Br) | Pd(PPh₃)₄, CuI, NaI, 120°C | 90–94% | Requires bromo precursor |
Directed metalation | C5 | n-BuLi, −78°C, then Br₂ | 85–88% | Strict anhydrous conditions |
Lewis acid-assisted (SO₂Cl₂) | C7 | SO₂Cl₂, CH₂Cl₂, 0°C | 80–88% | Competing dichlorination |
Halogen stability is maintained by minimizing exposure to strong nucleophiles or reducing agents that could trigger dehalogenation [3] [8].
N1-Sulfonylation serves dual roles: protecting the pyrrole nitrogen from undesired reactions and enhancing solubility for downstream coupling. Key approaches include:
Table 3: Sulfonylation Conditions Comparative Analysis
Base | Solvent | Temperature | Sulfonylating Agent | Yield | Purity |
---|---|---|---|---|---|
NaH | THF | 0°C → 25°C | PhSO₂Cl | 85–92% | ≥98% |
K₂CO₃ | Acetone | Reflux | PhSO₂Cl | 70–75% | 95–97% |
NaOH | H₂O/CH₂Cl₂ | 0°C | PhSO₂Cl | 80–85% | ≥97% |
Et₃N | CH₂Cl₂ | 25°C | 4-Me-C₆H₄SO₂Cl | 75–80% | ≥96% |
Post-sulfonylation purification employs silica gel chromatography with ethyl acetate/hexane gradients (1:4 → 1:2) to remove hydrolyzed sulfonyl chloride impurities [1] [2] [3].
Comprehensive Compound Identifiers
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0